molecular formula C19H22ClN5O2 B067006 Thnla-1 CAS No. 163714-83-8

Thnla-1

カタログ番号: B067006
CAS番号: 163714-83-8
分子量: 387.9 g/mol
InChIキー: KDUGRJLPJZGSEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

THNLA-1 (9-[3-(2-Nitro-1-imidazolyl)propylamino]-1,2,3,4-tetrahydroacridine hydrochloride) is a DNA-affinic bioreductive agent synthesized by integrating a 2-nitroimidazole moiety with a tetrahydroacridine chromophore . This structural design reduces DNA-binding rigidity compared to its fully aromatic analog NLA-1, enabling greater mobility along the DNA backbone and enhanced hypoxic selectivity . This compound functions as a dual radiosensitizer and chemosensitizer, synergizing with chemotherapeutic agents like cisplatin (cis-DDP) and melphalan (L-PAM) under hypoxic conditions. Its bioreductive activation under hypoxia generates cytotoxic radicals, selectively targeting tumor cells while sparing normoxic tissues . Preclinical studies demonstrate a therapeutic index of 20, significantly higher than NLA-1 (index = 11), with minimal aerobic toxicity and tolerance up to 70 mg/kg in murine models .

特性

CAS番号

163714-83-8

分子式

C19H22ClN5O2

分子量

387.9 g/mol

IUPAC名

N-[3-(2-nitroimidazol-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

InChI

InChI=1S/C19H21N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1,3,6,8,11,13H,2,4-5,7,9-10,12H2,(H,20,22);1H

InChIキー

KDUGRJLPJZGSEZ-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl

正規SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl

他のCAS番号

163714-83-8

同義語

9-(3-(2-nitro-1-imidazolyl)propylamino)-1,2,3,4-tetrahydroacridine
THNLA-1

製品の起源

United States

類似化合物との比較

Structural and Functional Differences :

  • This compound features a partially saturated tetrahydroacridine ring, reducing planarity and DNA intercalation strength, whereas NLA-1 (a fully aromatic acridine analog) exhibits rigid DNA binding, limiting mobility and diffusion .
  • Hypoxic Cytotoxicity : this compound shows a hypoxic differential toxicity ratio of ~11 in V79 cells, comparable to NLA-1, but with 2-fold lower potency on a concentration basis .
  • Radiosensitization : this compound achieves a sensitization enhancement ratio (SER) of 3.04 at 100 µM, outperforming NLA-1 (SER = 2.7 at equivalent doses) .
  • Therapeutic Index : this compound’s therapeutic index (IC50A,1h/C1.6) is 20 vs. 11 for NLA-1, attributed to reduced aerobic toxicity and improved hypoxic selectivity .
  • In Vivo Toxicity : NLA-1 causes toxicity at 30 mg/kg in mice, while this compound is well-tolerated at 70 mg/kg .

This compound vs. SR-2508

Efficacy and Dosage :

  • Radiosensitization : this compound produces equivalent radiosensitization to SR-2508 (a benchmark nitroimidazole radiosensitizer) but at a 19-fold lower molar dose (0.05 mmol/kg vs. 0.95 mmol/kg for SR-2508) .
  • Mechanistic Advantage : Unlike SR-2508, this compound’s DNA-targeted design enhances chemosensitization by stabilizing DNA lesions and suppressing repair pathways, particularly in hypoxic pretreated cells .

Key Data Tables

Table 1: Comparative Biochemical Properties of this compound and Analogs

Property This compound NLA-1 SR-2508
Hypoxic SER (100 µM) 3.04 ± 0.05 2.7 ± 0.1 N/A
Therapeutic Index 20 11 N/A
Partition Coefficient 0.14 ± 0.02 0.25 ± 0.03 0.08 ± 0.01
Optimal In Vivo Dose 30–45 mg/kg 27–30 mg/kg 0.95 mmol/kg

Table 2: Chemosensitization Efficacy (DMF Values)

Cell Line This compound + L-PAM This compound + cis-DDP NLA-1 + cis-DDP
V79 2.50 2.80 2.10
OVCAR-3 2.76 3.05 2.30

DMF = Dose Modification Factor at 0.1 survival fraction

Research Findings and Mechanisms

  • Cell Cycle Effects : this compound prolongs S-phase arrest in combination therapies, amplifying chemotherapeutic cytotoxicity .
  • In Vivo Efficacy: this compound (45 mg/kg) administered 3 h before cis-DDP reduces EMT-6 tumor growth by 60% vs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。